Sitagliptin phosphate

Catalog No.
S625021
CAS No.
654671-78-0
M.F
C16H18F6N5O5P
M. Wt
505.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin phosphate

CAS Number

654671-78-0

Product Name

Sitagliptin phosphate

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid

Molecular Formula

C16H18F6N5O5P

Molecular Weight

505.31 g/mol

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1

InChI Key

IQFYVLUXQXSJJN-SBSPUUFOSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Synonyms

0431, MK, 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine, Anhydrous, Sitagliptin Phosphate, Januvia, MK 0431, MK-0431, MK0431, Monohydrate, Sitagliptin Monophosphate, Monohydrate, Sitagliptin Phosphate, Monophosphate Monohydrate, Sitagliptin, Phosphate Anhydrous, Sitagliptin, Phosphate Monohydrate, Sitagliptin, Phosphate, Sitagliptin, sitagliptin, sitagliptin monophosphate monohydrate, sitagliptin phosphate, sitagliptin phosphate anhydrous, sitagliptin phosphate monohydrate

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Treatment of Type 2 Diabetes Mellitus

Chemical Synthesis

Asymmetric Synthesis

Marker for Renal Transporter

Add-on Therapy for Diabetes

Interaction with Sulfonylureas

Sitagliptin phosphate is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. It functions as a selective inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, sitagliptin phosphate enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner, thus improving glycemic control .

Sitagliptin phosphate functions by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, which stimulate insulin secretion and suppress glucagon release. By inhibiting DPP-4, sitagliptin phosphate increases incretin levels, leading to enhanced insulin production and lower blood sugar levels [, ].

  • Toxicity: Sitagliptin is generally well-tolerated, but side effects like headaches, upper respiratory tract infections, and joint pain can occur [].
  • Flammability: Not flammable.
  • Reactivity: No significant reactivity concerns documented in scientific research.
During its synthesis and metabolic processes. The primary reaction involves the formation of sitagliptin from its intermediates through several steps, including asymmetric hydrogenation and coupling reactions. Notably, two synthetic routes have been developed:

  • Chemical Resolution: This method involves the reduction of an enamine using sodium borohydride and subsequent resolution with (−)-di-p-toluoyl-L-tartaric acid to yield R-sitagliptin .
  • Asymmetric Hydrogenation: This approach utilizes ruthenium-catalyzed reactions to introduce chirality into the β-keto ester, followed by transformations to yield sitagliptin phosphate .

The biological activity of sitagliptin phosphate is primarily linked to its role as a dipeptidyl peptidase-4 inhibitor. By inhibiting this enzyme, sitagliptin phosphate increases the concentration of incretin hormones, which leads to:

  • Enhanced insulin secretion from pancreatic beta cells.
  • Inhibition of glucagon release from alpha cells.
  • Improved postprandial glucose levels.

Sitagliptin phosphate is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:

  • Management of blood glucose levels in adults with type 2 diabetes.
  • Often prescribed in combination with other antidiabetic medications to enhance glycemic control.
  • Research into its effects on cardiovascular health and weight management in diabetic patients is ongoing.

Sitagliptin phosphate has been studied for its interactions with various drugs and biological pathways:

  • It is known to have minimal drug-drug interactions due to its metabolic pathway primarily involving renal excretion as unchanged drug .
  • Studies indicate that it does not significantly affect the pharmacokinetics of other commonly used medications, making it a favorable option for patients on polypharmacy regimens .
  • Its safety profile has been evaluated in clinical trials, showing low incidence rates of adverse effects compared to other antidiabetic agents.

Sitagliptin phosphate belongs to a class of drugs known as Dipeptidyl Peptidase-4 inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
VildagliptinDipeptidyl Peptidase-4 inhibitorShorter half-life; requires twice-daily dosing
SaxagliptinDipeptidyl Peptidase-4 inhibitorMetabolized by cytochrome P450; potential interactions
LinagliptinDipeptidyl Peptidase-4 inhibitorOnce-daily dosing; primarily excreted unchanged in bile
AlogliptinDipeptidyl Peptidase-4 inhibitorLower risk of liver enzyme elevation

Uniqueness of Sitagliptin Phosphate:
Sitagliptin phosphate is distinguished by its favorable pharmacokinetic profile, including high oral bioavailability (87%) and minimal metabolism, which contributes to its effectiveness and safety in diverse patient populations. Its compatibility with other antidiabetic agents further enhances its therapeutic utility in managing type 2 diabetes mellitus .

Sitagliptin phosphate is systematically named (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate . This nomenclature reflects its core structure:

  • A butan-1-one backbone substituted at position 3 with an amino group.
  • A triazolo[4,3-a]pyrazine moiety at position 1, featuring a trifluoromethyl group at position 3.
  • A 2,4,5-trifluorophenyl group at position 4.
  • A phosphate counterion neutralizing the protonated amine at position 3 .

The structural complexity arises from fused heterocycles and stereochemical specificity, necessitating precise locants and substituent prioritization under IUPAC rules .

Molecular Formula and Stereochemical Configuration Analysis

Sitagliptin phosphate exists in multiple hydrated forms, with the following molecular formulas:

FormMolecular FormulaMolecular Weight (g/mol)
AnhydrousC₁₆H₁₈F₆N₅O₅P505.31
MonohydrateC₁₆H₂₀F₆N₅O₆P523.33

Stereochemical Features:

  • The molecule contains one defined stereocenter at position 3 of the butanone backbone, adopting an R-configuration .
  • X-ray crystallography confirms the (3R) absolute configuration is critical for binding to dipeptidyl peptidase-4 (DPP-4), with the (S)-enantiomer showing negligible activity .

Salt Formation Rationale: Phosphate Counterion Selection Criteria

The selection of phosphate as a counterion aligns with pharmaceutical optimization principles:

CriterionPhosphate AdvantageReference
SolubilityEnhances aqueous solubility (62 mg/mL in water) vs. free base
StabilityReduces hygroscopicity compared to chloride or sulfate
SafetyGRAS (Generally Recognized As Safe) status
CrystallinityFacilitates stable crystalline monohydrate formation

Phosphoric acid’s triprotic nature allows for precise pH adjustment during salt synthesis, optimizing ionization and crystallization . Comparative studies show phosphate salts of sitagliptin achieve >98% purity under standard HPLC conditions, outperforming mesylate or tartrate forms in process scalability .

X-ray Powder Diffraction Profiling of Crystalline Forms

X-ray powder diffraction represents a fundamental analytical technique for the structural characterization of sitagliptin phosphate crystalline forms, providing definitive identification of distinct polymorphic phases through characteristic diffraction patterns [1] [2]. The technique exploits the constructive interference process resulting from X-ray beam diffraction by crystalline materials with uniform atomic structures, enabling qualitative identification of crystallinity in pharmaceutical compounds [2].

Sitagliptin phosphate monohydrate exhibits a well-defined crystalline structure characterized by major diffraction peaks at specific two-theta angles. The compound crystallizes in the orthorhombic space group P212121 with precise unit cell parameters of a = 6.137108 angstroms, b = 9.304018 angstroms, and c = 38.30767 angstroms, yielding a unit cell volume of 2187.359 cubic angstroms with Z = 4 [1] [5]. The crystal structure has been successfully solved and refined using synchrotron X-ray powder diffraction data, subsequently optimized through density functional theory techniques [1] [5].

The characteristic diffraction pattern of sitagliptin phosphate monohydrate displays eleven major peaks at 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, and 30.9° ± 0.2° two-theta [2]. These distinctive reflections serve as fingerprint identifiers for the monohydrate form, distinguishing it from other polymorphic variants through systematic peak position analysis [2].

Sitagliptin phosphate anhydrous demonstrates a markedly different diffraction profile, exhibiting reduced crystallinity following the dehydration process [2]. The anhydrous form presents characteristic peaks at 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, and 26.9° ± 0.2° two-theta [2]. The significant shift in peak positions relative to the monohydrate form reflects fundamental changes in crystal lattice parameters upon water molecule removal [2].

The sitagliptin base form exhibits enhanced crystallinity compared to the anhydrous variant, with characteristic reflections at 7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, and 28.8° ± 0.2° two-theta [2] [6]. These peak positions align with previously reported crystalline forms, confirming the structural integrity of the base molecule following phosphate group removal [2] [6].

Table 1: X-ray Powder Diffraction Profiling of Sitagliptin Phosphate Crystalline Forms

Crystalline FormMajor Characteristic Peaks (2θ ± 0.2°)Space GroupUnit Cell Parameters
Sitagliptin Phosphate Monohydrate13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, 30.9°P212121 (#19)a = 6.137 Å, b = 9.304 Å, c = 38.308 Å, V = 2187.36 ų, Z = 4
Sitagliptin Phosphate Anhydrous4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, 26.9°Not specifiedNot determined
Sitagliptin Base Form7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, 28.8°Not specifiedNot determined

The molecular arrangement within the sitagliptin phosphate monohydrate crystal structure reveals that the sitagliptin cation adopts a folded conformation where two planar portions orient roughly parallel to each other [1] [5]. The ammonium group of the sitagliptin cation, phosphate anion, and water molecule form an extensive network of strong hydrogen bonds, resulting in a two-dimensional hydrogen-bonded network parallel to the ab crystallographic plane [1] [5]. Regions of high fluorine density occur halfway between these hydrogen bond planes, contributing to the overall crystal stability [1] [5].

Solid-State Nuclear Magnetic Resonance Spectral Analysis

Solid-state nuclear magnetic resonance spectroscopy provides comprehensive atomic-level structural information for sitagliptin phosphate through detailed analysis of chemical environments and molecular dynamics [9] [10]. The technique enables precise assignment of carbon, hydrogen, nitrogen, and fluorine nuclei within the crystalline framework, offering insights into molecular conformation and intermolecular interactions [9] [10].

Proton nuclear magnetic resonance spectra of sitagliptin phosphate reveal three distinct proton environments corresponding to aromatic, aliphatic, and amine functionalities [10]. Aromatic protons exhibit chemical shifts between 7.2-7.8 parts per million, while aliphatic protons appear in the 3.0-3.1 parts per million region [10]. The amine group protons display characteristic resonances around 9.0 parts per million, providing definitive identification of the primary amine functionality [10].

Carbon-13 solid-state nuclear magnetic resonance analysis enables comprehensive structural elucidation through chemical shift assignments for all carbon environments within the sitagliptin phosphate molecule [9] [10]. Aliphatic carbon resonances appear at 36.7 parts per million for C7, 45.1 parts per million for C9, and 49.7 parts per million for C8 [10]. Cycloalkyl carbons exhibit distinct chemical shifts at 42.1 parts per million for C13, 43.2 parts per million for C11, and 37.5 parts per million for C14 [10]. Aromatic carbons resonate at 103.8 parts per million for C3, 122.6 parts per million for C6/C16, and 149.9 parts per million for C5 [10].

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for structural characterization due to fluorine's high natural abundance and distinct chemical shift sensitivity to local electronic environments [10]. Four distinct fluorine resonances characterize the sitagliptin phosphate structure, with the trifluoromethyl group fluorines appearing at -57.9 parts per million [10]. Aromatic fluorine substituents exhibit chemical shifts at -139.9 parts per million for F3, -131.9 parts per million for F2, and -114.6 parts per million for F1 [10].

Dynamic nuclear polarization enhancement techniques significantly improve sensitivity for low-abundance nuclei, enabling detailed heteronuclear correlation experiments at natural isotopic abundance [9] [10]. Proton-carbon heteronuclear correlation spectra reveal direct connectivities between protons and carbons through short contact time experiments, while long contact time experiments provide information about intermolecular correlations [10].

Fluorine-carbon heteronuclear correlation experiments confirm direct bonding relationships between fluorine and carbon atoms within the molecular framework [10]. The trifluoromethyl carbon at 122.6 parts per million correlates with fluorine at -57.9 parts per million, while aromatic carbon-fluorine correlations appear at 149.9/-139.9, 151.7/-131.9, and 160.2/-114.6 parts per million respectively [10].

Table 2: Solid-State Nuclear Magnetic Resonance Chemical Shift Assignments for Sitagliptin Phosphate

NucleusChemical Shift (ppm)AssignmentForm
¹H3.0-3.1Aliphatic protonsAll forms
¹H7.2-7.8Aromatic protonsAll forms
¹H9.0NH₂ protonsAll forms
¹³C36.7C7 (aliphatic)All forms
¹³C42.1C13 (cycloalkyl)All forms
¹³C43.2C11 (cycloalkyl)All forms
¹³C37.5C14 (cycloalkyl)All forms
¹³C45.1C9 (aliphatic)All forms
¹³C49.7C8 (aliphatic)All forms
¹³C103.8C3 (aromatic)All forms
¹³C122.6C6/C16 (aromatic)All forms
¹³C149.9C5 (aromatic)All forms
¹⁹F-57.9F4 (CF₃ group)All forms
¹⁹F-114.6F1 (aromatic)All forms
¹⁹F-131.9F2 (aromatic)All forms
¹⁹F-139.9F3 (aromatic)All forms

Relaxation time measurements provide valuable insights into molecular dynamics within the crystalline lattice [10]. Fluorine T1 relaxation times demonstrate significant variation, with trifluoromethyl fluorines exhibiting short relaxation times around 4.2 seconds, indicating rapid molecular motion and chemical shift averaging effects [10]. Aromatic fluorines display longer relaxation times, with F3 showing the longest spin-lattice relaxation around 45.7 seconds, attributed to restricted motion due to aromatic ring stacking interactions [10].

Nitrogen-15 nuclear magnetic resonance analysis reveals distinct chemical environments for nitrogen atoms within the heterocyclic framework, providing complementary structural information for complete molecular characterization [10]. The integration of multinuclear solid-state nuclear magnetic resonance data with density functional theory calculations enables validation of experimental assignments and structural models [9] [10].

Raman Spectroscopy Fingerprinting for Polymorph Differentiation

Raman spectroscopy serves as a powerful fingerprinting technique for polymorph differentiation of sitagliptin phosphate through characteristic vibrational frequency analysis of molecular functional groups [17] [19] [20]. The technique exploits inelastic scattering of monochromatic laser radiation by molecular vibrations, providing distinctive spectral signatures for different crystalline forms [20].

The Raman spectrum of sitagliptin phosphate monohydrate exhibits characteristic vibrational bands that enable unambiguous identification of the hydrated form [20]. The hydroxyl stretching vibration of water molecules appears at 3360 wavenumbers, serving as a diagnostic marker exclusively present in the monohydrate form [20]. This distinctive band provides immediate differentiation from anhydrous variants through its absence in dehydrated samples [20].

Amine group vibrations manifest as nitrogen-hydrogen stretching bands between 3077-3090 wavenumbers, present across all crystalline forms of sitagliptin phosphate [20]. These bands confirm the presence of primary amine functionality essential for biological activity [20]. Carbon-hydrogen stretching vibrations appear at 2950 wavenumbers, characteristic of alkyl chain components within the molecular structure [20].

Carbonyl functionality exhibits characteristic carbon-oxygen double bond stretching at 1650 wavenumbers, representing a fundamental structural feature common to all sitagliptin phosphate forms [20]. Aromatic carbon-carbon stretching vibrations occur between 1515-1525 wavenumbers, confirming the presence of the fluorinated aromatic ring system [20]. Carbon-nitrogen stretching vibrations at 1345 wavenumbers indicate amine linkage connectivity within the molecular framework [20].

Trifluoromethyl group vibrations appear as characteristic bands between 1025-1060 wavenumbers, providing definitive identification of this fluorinated substituent [20]. These vibrations serve as invariant markers across different polymorphic forms, confirming molecular identity [20]. The phosphate group exhibits distinctive phosphorus-oxygen stretching vibrations at 815 wavenumbers, present exclusively in phosphate salt forms and absent in the base compound [20].

Table 3: Raman Spectroscopy Fingerprinting for Sitagliptin Phosphate Polymorph Differentiation

Wavenumber (cm⁻¹)Vibrational AssignmentPresence in FormsDiagnostic Value
3360O-H stretching (water molecules)Monohydrate onlyHydration state identification
3077-3090N-H stretchingAll formsAmine group confirmation
2950C-H stretchingAll formsAlkyl chain presence
1650C=O stretching (carbonyl)All formsCarbonyl functionality
1515-1525C-C stretching (aromatic)All formsAromatic ring system
1345C-N stretchingAll formsAmine linkage
1025-1060CF₃ group vibrationsAll formsTrifluoromethyl identification
815P-O stretching (phosphate)Phosphate forms onlyPhosphate salt confirmation

Principal component analysis of Raman spectral data enables quantitative differentiation between sitagliptin phosphate polymorphs through multivariate statistical analysis [19]. Partial least squares regression modeling demonstrates reliable quantitative determination of active pharmaceutical ingredient concentrations within complex excipient matrices [19]. Validation studies reveal root mean square error of cross-validation values of 0.36 milligrams with correlation coefficients exceeding 0.99, confirming analytical reliability [19].

Density functional theory calculations complement experimental Raman assignments through theoretical prediction of vibrational frequencies [27]. Calculated spectra using B3LYP functional with 6-31G basis sets demonstrate excellent agreement with experimental observations across the 4000-100 wavenumber range [27]. These computational approaches validate experimental assignments and enable confident identification of complex vibrational modes [27].

The integration of Raman spectroscopy with chemometric analysis provides robust polymorph identification capabilities essential for pharmaceutical quality control applications [18] [19]. Surface enhancement techniques and microscopic sampling enable analysis of individual crystallites within heterogeneous samples, supporting comprehensive polymorphic characterization [17]. Temperature-dependent measurements reveal thermal stability characteristics and phase transition temperatures through spectral monitoring [20].

Multi-step Synthetic Routes from Pyrazine Precursors

The development of efficient synthetic routes to sitagliptin phosphate from pyrazine precursors has been a major focus of pharmaceutical research, particularly following the introduction of this important dipeptidyl peptidase-4 inhibitor for type 2 diabetes management [1] [2]. The synthesis of sitagliptin phosphate involves the strategic assembly of two key structural fragments: the triazolopyrazine heterocycle and the chiral β-amino acid moiety bearing the 2,4,5-trifluorophenyl substituent.

The most significant synthetic challenge lies in the construction of the chiral β-amino acid fragment. Merck's pioneering first-generation synthesis employed a ruthenium-catalyzed asymmetric hydrogenation of β-keto ester precursors, achieving chirality introduction through hydroxyl group installation followed by multi-step functional group transformations [1] [7]. This approach yielded the target compound in 52% overall yield over eight steps, though the process suffered from multiple purification steps and substantial waste generation.

The second-generation process developed by Merck represented a substantial improvement in synthetic efficiency [8] [9]. This route utilizes an enamine intermediate derived from pyrazine precursors, which undergoes highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The key dehydrositagliptin intermediate is prepared through a three-step one-pot procedure, achieving 82% yield and greater than 99.6% purity [8] [9]. The subsequent asymmetric hydrogenation employs as little as 0.15 mol% of rhodium(I) with tert-butyl-JOSIPHOS ligand, delivering sitagliptin with exceptional enantioselectivity (>99% enantiomeric excess) and 65% overall isolated yield [8] [9].

A particularly innovative approach involves the biocatalytic synthesis developed through collaboration between Merck and Codexis [2] [10]. This route employs an engineered transaminase enzyme to directly convert the prositagliptin ketone to sitagliptin with exceptional stereoselectivity. The biocatalytic process begins with substrate walking and molecular modeling approaches to optimize the enzyme active site for accommodation of the bulky trifluorophenyl substituent [2] [10]. The resultant transaminase demonstrates remarkable catalytic efficiency, achieving 91% yield with greater than 99% enantiomeric excess while eliminating the need for high-pressure hydrogenation conditions [2] [10].

Alternative synthetic strategies have emerged focusing on organocatalytic approaches. The asymmetric aza-Michael addition route employs α,β-unsaturated ketone precursors derived from pyrazine starting materials [4] [11]. This methodology utilizes a quinine-derived bifunctional phase-transfer catalyst to achieve 94% yield with 96% enantiomeric excess through seven synthetic steps [4] [11]. The approach demonstrates the viability of metal-free catalysis for complex pharmaceutical synthesis while maintaining high stereochemical control.

Recent developments in ruthenium-catalyzed asymmetric hydrogenation have shown exceptional promise for sitagliptin synthesis from pyrazine-derived enamine esters [12]. The optimized conditions employ Ru-BIBOP catalyst systems with para-toluenesulfonic acid and ammonium para-toluenesulfonate additives in dichloromethane/methanol solvent mixtures. Under 5 megapascals hydrogen pressure at 60°C, this methodology delivers (R)-3-amino-4-(2,4,5-trifluorophenyl)isopropyl butyrate in 97% yield with 99% enantiomeric excess [12].

Asymmetric Reduction Strategies for Chiral Center Establishment

The establishment of the critical chiral center in sitagliptin phosphate represents one of the most challenging aspects of the synthetic sequence, requiring precise stereochemical control to ensure the desired (R)-configuration essential for biological activity [1] [13]. Multiple asymmetric reduction strategies have been developed to address this fundamental synthetic challenge.

The rhodium-catalyzed asymmetric hydrogenation approach remains the most extensively studied methodology for chiral center establishment [1] [8] [9]. The process typically employs rhodium(I) complexes with chiral phosphine ligands, most notably tert-butyl-JOSIPHOS, which provides exceptional enantioselectivity for enamine substrate reduction [8] [9]. The mechanism involves coordination of the rhodium catalyst to the enamine double bond, followed by stereoselective hydride delivery to generate the desired (R)-amino acid configuration. Reaction conditions typically require hydrogen pressures of 250 pounds per square inch and temperatures ranging from 25°C to 50°C in protic solvents such as methanol [8] [9].

The biocatalytic asymmetric reduction strategy represents a significant advancement in green chemistry approaches to sitagliptin synthesis [2] [10]. The engineered transaminase enzymes catalyze the direct asymmetric amination of ketone precursors using isopropylamine as the amino donor. The enzyme engineering process involved extensive mutation and selection to expand the substrate scope beyond the naturally narrow range of transaminases [2] [10]. The resultant biocatalyst demonstrates remarkable stereoselectivity, achieving greater than 99% enantiomeric excess while operating under mild aqueous conditions without requiring high-pressure hydrogen or precious metal catalysts [2] [10].

Ruthenium-catalyzed asymmetric hydrogenation has emerged as a viable alternative to rhodium-based systems for enamine reduction [12] [14]. The ruthenium catalysts demonstrate particular effectiveness with enamine ester substrates, achieving exceptional enantioselectivity through careful optimization of reaction parameters. The Ru-BIBOP catalyst system shows superior performance when combined with specific acid additives and ammonium salt co-catalysts, suggesting a complex catalytic mechanism involving multiple activation pathways [12].

Chemical resolution approaches offer an alternative strategy for chiral center establishment, particularly when asymmetric catalysis proves challenging [15] [7] [16]. The sodium borohydride reduction of racemic enamine intermediates, followed by resolution using chiral tartaric acid derivatives, provides access to enantiopure sitagliptin precursors. While the overall yield remains modest (11% overall), this approach avoids the use of expensive precious metal catalysts and complex chiral ligands [15] [7] [16]. The resolution process typically employs (-)-di-para-toluoyl-L-tartaric acid in alcoholic solvents to achieve effective enantiomer separation.

The asymmetric aza-Michael addition methodology represents an organocatalytic approach to chiral center establishment [4] [11]. This strategy employs phase-transfer catalysis with quinine-derived bifunctional catalysts to achieve stereoselective carbon-nitrogen bond formation. The tert-butyl β-naphthylmethoxycarbamate nucleophile adds to (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one under basic conditions, delivering the chiral amino acid precursor with 96% enantiomeric excess [4] [11]. The subsequent Baeyer-Villiger oxidation and functional group manipulation complete the synthesis sequence.

Density functional theory calculations have provided valuable insights into the stereochemical control mechanisms operating in asymmetric reduction processes [1] [13]. The analysis reveals that two key noncovalent interactions govern the stereoselectivity: an intramolecular hydrogen bond between the enamide NH and the boryl mesylate sulfur-oxygen bond, and a novel carbon-hydrogen to fluorine interaction between the aryl fluoride and the methyl group of the mesylate ligand [1] [13]. These computational insights have guided the development of improved catalyst systems and reaction conditions for enhanced stereochemical control.

Recrystallization Techniques for Phase-Pure Material Production

The production of phase-pure sitagliptin phosphate requires sophisticated recrystallization techniques to achieve the desired polymorphic form with optimal physicochemical properties for pharmaceutical formulation [17] [18] [19]. The compound exhibits complex solid-state behavior, with multiple crystalline forms including monohydrate, anhydrous, and various polymorphic modifications that significantly impact stability, solubility, and bioavailability [17] [20] [21].

Sitagliptin phosphate monohydrate represents the most extensively studied and pharmaceutically relevant crystalline form [17] [20] [21]. The recrystallization process typically employs methanol-water solvent systems with carefully controlled temperature profiles to achieve optimal crystal quality and yield [22]. The standard procedure involves dissolution of crude sitagliptin phosphate in methanol-water mixtures (typically 3:1 to 5:1 ratios) at elevated temperatures (75°C), followed by controlled cooling to room temperature with specific cooling rates ranging from 8°C to 16°C per hour [22]. The addition of phosphoric acid (45-85% aqueous solution) during the dissolution phase ensures proper salt formation and pH control [22].

The recrystallization process achieves remarkable consistency in yield and purity, with reported yields ranging from 94.3% to 97.5% and purities exceeding 99.83% as determined by high-performance liquid chromatography [22]. The water content of the resulting monohydrate crystals typically ranges from 3.38% to 3.64%, as confirmed by thermogravimetric analysis [22]. The crystalline structure belongs to the orthorhombic system with space group P212121, exhibiting characteristic melting point behavior with dehydration occurring at 134.43°C followed by melting at 206.37°C [17] [20] [21].

Sitagliptin phosphate anhydrous form preparation requires specialized dehydration techniques to remove the coordinated water molecule while maintaining crystalline integrity [17] [21]. The most effective approach involves vacuum dehydration of the monohydrate form at 150°C under reduced pressure (300-400 mmHg) for 60 minutes [17]. This thermal treatment results in a crystalline transition that alters the physicochemical properties, including an increase in melting point to 214.92°C and enhanced thermal stability [17] [21]. The anhydrous form maintains the orthorhombic crystal system but exhibits different powder X-ray diffraction patterns compared to the monohydrate [17] [21].

The development of sitagliptin phosphate Form V represents a significant advancement in polymorphic control for enhanced pharmaceutical properties [18] [19]. This crystalline anhydrate form demonstrates superior thermal stability compared to other known polymorphs, with no phase transformation observed upon heating to 41°C [18] [19]. The recrystallization process for Form V employs diverse solvent systems, including methanol-water mixtures, acetone-water combinations, or distillation-based approaches using organic solvent-water systems [18] [19]. The resulting crystals exhibit lower water content, improved material flow characteristics, and enhanced chemical stability compared to conventional forms [18] [19].

Spherical crystallization techniques have been developed to improve the processability of sitagliptin phosphate for direct compression tableting [23] [24]. This approach utilizes water as the primary solvent, ethanol as the anti-solvent, and chloroform as the bridging liquid in a three-component solvent system [23] [24]. The spherical crystals demonstrate superior bulk properties, including improved flowability and compressibility, enabling direct compression without granulation steps [23] [24]. The optimization process employs factorial design methodology to determine optimal concentrations of bridging liquid and anti-solvent, achieving 97.5% yield in the optimized conditions [23] [24].

Advanced analytical techniques play crucial roles in monitoring and controlling the recrystallization processes [25] [26]. High-performance liquid chromatography with photodiode array detection at 210 nm provides comprehensive analysis of starting materials, intermediates, and degradation products throughout the crystallization sequence [25]. In-situ monitoring using Fourier transform infrared attenuated total reflectance spectroscopy and focused beam reflectance measurement enables real-time process control and optimization [26]. These analytical approaches ensure consistent production of the desired polymorphic form while preventing concomitant crystallization of undesired phases.

The recrystallization solvent selection profoundly influences the final crystalline form and properties [27] [26]. Alcoholic solvents, particularly methanol and ethanol, demonstrate excellent compatibility with sitagliptin phosphate crystallization, providing appropriate solubility profiles and crystal growth rates [27]. Ketone solvents and esters, including ethyl acetate, offer alternative crystallization media for specific polymorphic forms [27]. The solvent-dependent stability relationships between different polymorphs necessitate careful selection of crystallization conditions to achieve the desired thermodynamically stable form [26].

Temperature control during recrystallization critically impacts crystal quality and polymorphic outcome [22] [26]. The dissolution temperature typically ranges from 60°C to 75°C to ensure complete solubilization, while the crystallization temperature profile requires precise control to prevent concomitant formation of multiple polymorphs [22] [26]. Seeding strategies using pre-formed crystals of the desired polymorph enhance nucleation control and improve crystalline homogeneity [22]. The washing procedures employ isopropanol-water mixtures in ratios ranging from 6:1 to 10:1 to remove impurities while preserving crystal integrity [22].

The drying conditions for recrystallized sitagliptin phosphate require careful optimization to maintain the desired hydration state and prevent polymorphic transformation [22]. Vacuum drying at temperatures between 25°C and 40°C under reduced pressure (0.08 MPa) for 3-6 hours provides effective solvent removal while preserving crystal structure [22]. The final crystalline products demonstrate excellent pharmaceutical properties, including high chemical purity, consistent polymorphic form, and optimal physicochemical characteristics for formulation development [22].

Table 1: Synthetic Routes and Yields for Sitagliptin Phosphate

RouteStarting MaterialKey Reagent/CatalystYield (%)Enantiomeric Excess (%)Reference
Rhodium-catalyzed asymmetric hydrogenation (Merck 1st gen)β-keto esterRh(I)/tBu-JOSIPHOS5295 [1] [8]
Rhodium-catalyzed asymmetric hydrogenation (Merck 2nd gen)Enamine from pyrazine precursorRh(I)/tBu-JOSIPHOS (0.15 mol%)65>99 [8] [9]
Biocatalytic transaminase routePrositagliptin ketoneEngineered transaminase91>99 [2] [10]
Ruthenium-catalyzed asymmetric hydrogenationEnamine esterRu-BIBOP catalyst9799 [12]
Asymmetric aza-Michael additionα,β-unsaturated ketoneQuinine-derived C(9)-urea catalyst9496 [4] [11]
Chemical resolution with NaBH4Pyrazine derivativeNaBH4/ZnCl211N/A [15] [7]
Organocatalytic phase-transfer routePhenylketoneQuinine-derived bifunctional catalyst4196 [4] [11]

Table 2: Crystalline Forms Physical Properties

Crystalline FormMelting Point (°C)Dehydration Temperature (°C)Water Content (%)Thermal StabilityCrystal SystemSpace GroupReference
Sitagliptin phosphate monohydrate206.37134.433.38-3.64ThermostableOrthorhombicP212121 [17] [20] [21]
Sitagliptin phosphate anhydrous214.92N/AN/AThermostableOrthorhombicP212121 [17] [21]
Sitagliptin base form120.29N/AN/ALess stableOrthorhombicN/A [17] [21]
Sitagliptin phosphate Form VN/AN/ALower than Form IMore stable than Form IN/AN/A [18] [19]
Sitagliptin hydrochloride Form I171.0N/AN/AN/AN/AN/A [27]

Table 3: Recrystallization Conditions

Crystal FormSolvent SystemTemperature (°C)Yield (%)Purity (%)Reference
Sitagliptin phosphate monohydrateMethanol/Water7594.3-97.599.83-99.95 [22]
Sitagliptin phosphate anhydrousVacuum dehydration at 150°C150N/AN/A [17]
Sitagliptin phosphate Form VMethanol/Water or Acetone/WaterRoom temperatureN/AN/A [18] [19]
Sitagliptin phosphate Form IAcetonitrile/DMA/WaterRoom temperatureN/AN/A [18] [19]
Sitagliptin hydrochloride Form IIsopropanol/Ethanol6092.499.99 [27]

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

505.09497466 g/mol

Monoisotopic Mass

505.09497466 g/mol

Heavy Atom Count

33

UNII

TS63EW8X6F
494P4635I6

Other CAS

654671-78-0

Wikipedia

Sitagliptin phosphate

FDA Medication Guides

Januvia
Sitagliptin Phosphate
TABLET;ORAL
MERCK SHARP DOHME
06/21/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types